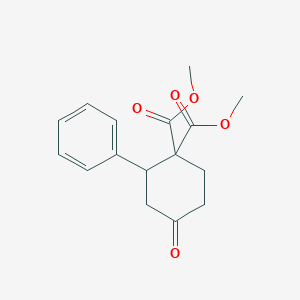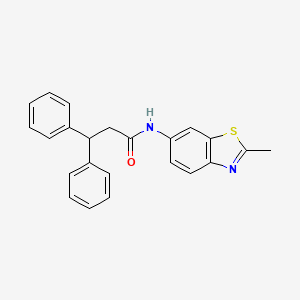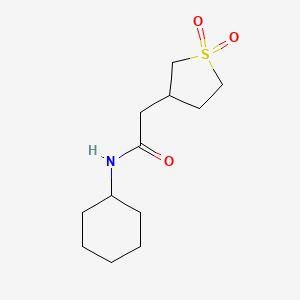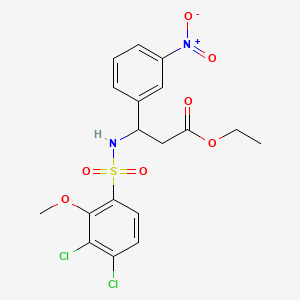![molecular formula C25H23N5O3S B11504050 N-(4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-3-phenyl-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11504050.png)
N-(4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-3-phenyl-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, an imidazolidine ring, and multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine ring, followed by the introduction of the phenyl and pyridine groups. Common reagents used in these reactions include phenylacetic acid, pyridine-4-carboxylic acid, and various carbamoylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine derivatives and pyridine-containing molecules. Examples include:
- N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
- N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)THIAZOLE
Uniqueness
The uniqueness of N-(4-OXO-3-PHENYL-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23N5O3S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[4-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H23N5O3S/c31-22(27-16-11-18-7-3-1-4-8-18)17-21-24(33)29(20-9-5-2-6-10-20)25(34)30(21)28-23(32)19-12-14-26-15-13-19/h1-10,12-15,21H,11,16-17H2,(H,27,31)(H,28,32) |
InChI Key |
FPSXSVABIAAVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11503968.png)
![1-(4-methylphenyl)-3-{(5E)-4-oxo-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B11503970.png)

![N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11503985.png)
![5-(Propan-2-yloxy)-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11503997.png)

![2-{[7-(4-tert-butylbenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11504012.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11504018.png)
![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide](/img/structure/B11504023.png)
![3,4-diamino-N,N'-bis(4-chlorophenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11504034.png)




